molecular formula C21H21ClN2O2 B5230416 ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride

ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride

Cat. No.: B5230416
M. Wt: 368.9 g/mol
InChI Key: DVDYABSJZVNXRV-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride typically involves a multi-step process. One common method includes the condensation of 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives with ethyl 4-aminobenzoate under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .

Scientific Research Applications

Ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Properties

IUPAC Name

ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2.ClH/c1-2-25-21(24)14-10-12-15(13-11-14)22-20-16-6-3-4-8-18(16)23-19-9-5-7-17(19)20;/h3-4,6,8,10-13H,2,5,7,9H2,1H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDYABSJZVNXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3CCCC3=NC4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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